Trimethyl(2-methyl-1-naphthyl)silane
Description
Properties
Molecular Formula |
C14H18Si |
|---|---|
Molecular Weight |
214.38 g/mol |
IUPAC Name |
trimethyl-(2-methylnaphthalen-1-yl)silane |
InChI |
InChI=1S/C14H18Si/c1-11-9-10-12-7-5-6-8-13(12)14(11)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
FRFUBSNINGKBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Trimethyl(2-methyl-1-naphthyl)silane
General Synthetic Strategies for Arylsilanes
Arylsilanes like this compound are commonly synthesized through the following approaches:
- Transition Metal-Catalyzed Cross-Coupling Reactions : These involve coupling aryl halides or pseudohalides with silyl reagents under catalysis by palladium, copper, or nickel complexes.
- Direct Silylation of Aromatic Compounds : Using silyl reagents such as chlorosilanes or silylamines in the presence of strong bases or catalysts.
- Nucleophilic Substitution of Organometallic Intermediates : Reaction of organolithium or Grignard reagents derived from the aromatic substrate with chlorosilanes.
Each method has advantages and limitations regarding selectivity, yield, and functional group tolerance.
Specific Preparation Routes for this compound
Preparation via Organolithium Intermediate and Chlorotrimethylsilane
One of the most established methods to prepare this compound involves the generation of the corresponding aryllithium intermediate from 2-methyl-1-bromonaphthalene, followed by reaction with chlorotrimethylsilane:
Lithiation:
2-Methyl-1-bromonaphthalene + n-Butyllithium (n-BuLi) → 2-Methyl-1-lithionaphthalene
(Conducted at low temperature, typically −78 °C, in anhydrous ether or THF)Silylation:
2-Methyl-1-lithionaphthalene + Chlorotrimethylsilane → this compound + LiCl
- The lithiation step requires strict anhydrous and inert atmosphere conditions to prevent protonation.
- Temperature control is critical to avoid side reactions such as Wurtz coupling.
- Chlorotrimethylsilane is added slowly to the aryllithium solution to ensure complete conversion.
- The product is typically isolated by aqueous workup and purified by column chromatography.
This method is widely used due to its straightforwardness and relatively high yields for arylsilanes with sensitive substituents.
Transition Metal-Catalyzed Cross-Coupling Methods
Recent advances have demonstrated the use of copper(I)-catalyzed silylation reactions of aryl halides with silyl reagents such as bis(trimethylsilyl)diazomethane or trimethylsilylboranes. For example:
- Copper(I)-Catalyzed Coupling :
Aryl halide + bis(trimethylsilyl)diazomethane (or related silyl reagents) + Cu(I) catalyst → Arylsilane
This method offers mild reaction conditions and can tolerate various functional groups. However, specific examples for 2-methyl-1-naphthyl derivatives are less frequently reported, requiring adaptation of conditions.
Comparative Table of Preparation Methods
| Method | Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Organolithium + Chlorotrimethylsilane | 2-Methyl-1-bromonaphthalene, n-BuLi, TMSCl | Low temperature (−78 °C), inert atmosphere | High selectivity, well-established | Sensitive to moisture, requires low temp |
| Copper(I)-Catalyzed Cross-Coupling | Aryl halide, Cu(I) catalyst, bis(trimethylsilyl)diazomethane | Moderate temp (~110 °C), inert atmosphere | Mild conditions, functional group tolerance | Catalyst cost, less common for naphthylsilanes |
| Direct Silylation with Silylamines | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine, catalyst | Variable, often catalytic | Potential for mild conditions | Limited substrate scope, catalyst required |
Analytical Data and Characterization
This compound typically is characterized by:
- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons of the naphthyl ring, methyl substituent, and the trimethylsilyl group (singlet near 0 ppm for Si–CH3).
- [^13C NMR](pplx://action/followup) : Aromatic carbons and the methyl carbon of the naphthyl ring, with the silicon-bound methyl carbons appearing near 0 ppm.
- GC-MS or EI-MS : Molecular ion peak consistent with the molecular weight of the compound, confirming the molecular formula.
- IR Spectroscopy : Characteristic Si–C stretching vibrations.
Summary and Expert Notes
- The organolithium route remains the most reliable and widely used method for preparing this compound due to its straightforward procedure and high yields.
- Transition metal-catalyzed silylation methods are emerging alternatives that may offer advantages in functional group tolerance but require further optimization for naphthyl substrates.
- Strict control of reaction conditions, especially moisture exclusion and temperature, is essential to obtain pure and high-quality product.
- The choice of method depends on available starting materials, desired scale, and sensitivity of functional groups present.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-methyl-1-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethyl(2-methyl-1-naphthyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(2-methyl-1-naphthyl)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Trimethyl(2-methyl-1-naphthyl)silane with structurally related silanes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound* | C₁₄H₁₈Si | ~214.38 | 2-methyl-naphthyl, trimethylsilyl | N/A |
| Trimethyl(1-naphthyl)silane | C₁₃H₁₆Si | 200.35 | Naphthyl, trimethylsilyl | 18052-80-7 |
| 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | C₁₅H₁₆Si | 224.37 | Ethynyl, trimethylsilyl | 185506-32-5 |
| ((6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane | C₁₇H₂₆O₃Si | 306.47 | Methoxy, vinyl, trimethylsilyl | Not provided |
*Note: Data for this compound is inferred based on structural analogs .
- Ethynyl derivatives (e.g., 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene) exhibit distinct electronic properties due to the triple bond, enabling applications in cross-coupling reactions .
Toxicological and Environmental Considerations
- Methylnaphthalenes: 2-Methylnaphthalene (a structural fragment of the target compound) is associated with respiratory toxicity in animal studies .
- Silane Stability : Trimethylsilyl groups generally enhance metabolic stability, but hydrolysis in environmental conditions could release methylnaphthalene derivatives, necessitating careful disposal .
Biological Activity
Trimethyl(2-methyl-1-naphthyl)silane is an organosilicon compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity, particularly its antimicrobial and antioxidant properties, is of significant relevance. This article synthesizes current research findings on the biological activities of this compound, highlighting its potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a naphthalene ring substituted with a trimethylsilyl group, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various silane derivatives found that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing significant antimicrobial activity comparable to conventional antibiotics.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 100 | Staphylococcus aureus, E. coli |
| Control (Ampicillin) | 50 | Staphylococcus aureus, E. coli |
Antioxidant Activity
In addition to its antimicrobial effects, this compound has been studied for its antioxidant properties. The compound was shown to scavenge free radicals effectively, contributing to its potential use in formulations aimed at reducing oxidative stress.
A comparative analysis of antioxidant activities was performed using the DPPH radical scavenging assay:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 250 |
| Ascorbic Acid (Control) | 50 |
Case Study 1: Antimicrobial Efficacy
In a study published in Science.gov, researchers synthesized various silane derivatives and evaluated their antimicrobial efficacy against common pathogens. This compound was highlighted for its potent activity against Staphylococcus aureus, with an MIC value significantly lower than many tested derivatives .
Case Study 2: Antioxidant Mechanism
A separate investigation into the antioxidant mechanisms of silanes revealed that this compound effectively reduced lipid peroxidation levels in vitro. This study utilized a model of oxidative stress induced by hydrogen peroxide in cultured cells, demonstrating a protective effect attributed to the compound's ability to donate electrons and stabilize free radicals .
Q & A
Q. What are the optimal synthetic routes for Trimethyl(2-methyl-1-naphthyl)silane, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves coupling 2-methyl-1-naphthyllithium or Grignard reagents with chlorotrimethylsilane under inert atmospheres (N₂ or Ar) to prevent oxidation. Key steps include:
- Reactants : 2-methyl-1-naphthyllithium (generated from 2-methylnaphthalene and Li metal) and chlorotrimethylsilane.
- Conditions : Anhydrous solvents (e.g., THF or diethyl ether), temperatures between 0°C and room temperature, and slow addition of reagents to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure .
Yield optimization requires strict moisture exclusion and stoichiometric control of the organometallic reagent.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the trimethylsilyl (Si(CH₃)₃) group at δ ~0.1–0.3 ppm (¹H) and δ ~0–5 ppm (¹³C). The methyl group on the naphthalene ring appears as a singlet (δ ~2.5–3.0 ppm, ¹H), while aromatic protons show splitting patterns consistent with 1-substituted naphthalene .
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₄H₁₈Si (calc. 214.12 g/mol) and fragmentation patterns (e.g., loss of CH₃ groups from Si).
- FT-IR : Peaks for Si–C (~1250 cm⁻¹) and aromatic C–H stretching (~3050 cm⁻¹).
Advanced Research Questions
Q. How does the methyl group on the naphthalene ring influence the electronic and steric properties of this compound in catalytic applications?
- Methodological Answer : The methyl group acts as an electron-donating substituent, increasing electron density on the naphthalene ring, which may enhance π-π stacking in coordination chemistry. Steric effects can hinder access to the silicon center, reducing reactivity in nucleophilic substitutions. To study this:
- Comparative Reactivity Assays : Compare reaction rates with unsubstituted analogs (e.g., Trimethyl(1-naphthyl)silane) in cross-coupling reactions using Pd catalysts.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electronic effects .
Q. What strategies can mitigate conflicting data on the thermal stability of this compound in different solvents?
- Methodological Answer : Conflicting stability reports may arise from solvent polarity or trace impurities. To resolve:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures in inert (N₂) vs. oxidative (air) atmospheres.
- Accelerated Aging Studies : Store samples in anhydrous solvents (e.g., hexane, toluene) at 40–60°C and monitor degradation via GC-MS.
- Impurity Profiling : Use HPLC to identify stabilizers or reactive byproducts from synthesis .
Q. What methodologies are recommended for assessing the acute toxicity of this compound in vitro?
- Methodological Answer :
- Cell Viability Assays : Expose human cell lines (e.g., HEK293, HepG2) to varying concentrations (1–100 µM) and measure viability via MTT or Alamar Blue assays.
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
- Metabolite Analysis : LC-MS/MS to identify methylnaphthalene-derived metabolites, referencing toxicological profiles of 1-methylnaphthalene .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield variations may stem from:
- Organometallic Reagent Purity : Use titration (e.g., Gilman test) to confirm concentration before reaction.
- Temperature Gradients : Employ jacketed reactors with precise thermocouples instead of oil baths.
- Workup Procedures : Compare isolated yields vs. crude yields via ¹H NMR internal standard methods .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
